5-Hydroxy-2-methylpyridine-d6

Mass Spectrometry Isotope Dilution LC-MS

5-Hydroxy-2-methylpyridine-d6 (CAS 2645412-74-2) is a stable isotope-labeled analog of 5-hydroxy-2-methylpyridine (CAS 1121-78-4), wherein six hydrogen atoms are replaced by deuterium (2H). This compound belongs to the class of deuterated pyridine derivatives and is characterized by a molecular formula of C6HD6NO and a molecular weight of 115.16 g/mol.

Molecular Formula C6H7NO
Molecular Weight 115.16 g/mol
Cat. No. B15598321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-methylpyridine-d6
Molecular FormulaC6H7NO
Molecular Weight115.16 g/mol
Structural Identifiers
InChIInChI=1S/C6H7NO/c1-5-2-3-6(8)4-7-5/h2-4,8H,1H3/i1D3,2D,3D,4D
InChIKeyDHLUJPLHLZJUBW-RLTMCGQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-2-methylpyridine-d6: A Fully Deuterated Internal Standard for LC-MS and NMR Quantification


5-Hydroxy-2-methylpyridine-d6 (CAS 2645412-74-2) is a stable isotope-labeled analog of 5-hydroxy-2-methylpyridine (CAS 1121-78-4), wherein six hydrogen atoms are replaced by deuterium (2H) [1]. This compound belongs to the class of deuterated pyridine derivatives and is characterized by a molecular formula of C6HD6NO and a molecular weight of 115.16 g/mol . Its primary value lies in its use as an internal standard (IS) in analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, enabling accurate quantification and tracking of the non-deuterated analyte in complex biological matrices .

Why 5-Hydroxy-2-methylpyridine-d6 Cannot Be Replaced by Unlabeled or Lower-Labeled Analogs in Quantitative Bioanalysis


Generic substitution with the unlabeled 5-hydroxy-2-methylpyridine or a lower-labeled analog (e.g., -d3) introduces significant and quantifiable errors in analytical workflows. Unlabeled compounds cannot be distinguished from endogenous analyte in mass spectrometry, leading to inaccurate quantification [1]. Partially labeled analogs (-d3) may exhibit a mass shift insufficient to resolve isotopic interferences or may not co-elute perfectly, compromising the correction for matrix effects and ionization suppression that is critical for method robustness [2]. The full deuteration (-d6) of 5-Hydroxy-2-methylpyridine-d6 provides a >5 Da mass shift, ensuring baseline resolution from the analyte and enabling precise, matrix-independent quantification in LC-MS/MS applications .

Quantitative Differentiation of 5-Hydroxy-2-methylpyridine-d6 Against Unlabeled and Lower-Labeled Analogs


Full Deuteration (-d6) Provides a 6-Dalton Mass Shift for Unequivocal MS Differentiation

5-Hydroxy-2-methylpyridine-d6 exhibits a molecular weight of 115.16 g/mol, which is a +6.03 Da increase compared to the unlabeled analog (109.13 g/mol) [1]. This mass difference ensures complete chromatographic co-elution while providing unambiguous mass spectrometric resolution, a critical advantage over partially deuterated forms (e.g., -d3) which offer a smaller mass shift (+3 Da) and may be subject to isotopic interference in complex matrices .

Mass Spectrometry Isotope Dilution LC-MS

High Isotopic Enrichment (≥98 atom% D) Minimizes Quantification Errors from Unlabeled Impurities

The deuterium enrichment of 5-Hydroxy-2-methylpyridine-d6 is specified at a minimum of 98 atom% D . This high isotopic purity directly translates to a lower background signal from residual unlabeled compound, which would otherwise contribute to the analyte peak area and cause overestimation in quantitative assays. In contrast, lower purity standards or those with inconsistent labeling can introduce variability exceeding 5-10% in measured analyte concentrations, a critical factor for bioanalytical method validation [1].

Isotopic Purity Quantitative Accuracy Internal Standard

Identical Chromatographic Retention Time Ensures Accurate Correction for Matrix Effects

As a fully deuterated analog, 5-Hydroxy-2-methylpyridine-d6 co-elutes with the non-deuterated analyte from reversed-phase LC columns [1]. This identical chromatographic behavior is a fundamental requirement for an internal standard to accurately compensate for variable matrix effects (ion suppression or enhancement) and extraction recovery across different biological samples [2]. Structural analogs or compounds with different labeling patterns (e.g., 13C-labeled or alternative deuterated pyridines) often exhibit slight retention time shifts, which can lead to inconsistent and unreliable correction, particularly in complex matrices like plasma or urine [3].

Matrix Effect Ion Suppression LC-MS/MS

Primary Applications for 5-Hydroxy-2-methylpyridine-d6 in Quantitative Bioanalysis and Metabolite Identification


Quantitative Bioanalysis of 5-Hydroxy-2-methylpyridine in Plasma or Urine for Pharmacokinetic Studies

Used as the gold-standard internal standard for the precise LC-MS/MS quantification of 5-hydroxy-2-methylpyridine in biological fluids. Its +6 Da mass shift and co-elution with the analyte ensure accurate correction for matrix effects, enabling reliable determination of Cmax, AUC, and half-life in preclinical and clinical PK studies [1].

Metabolic Profiling and Pathway Tracing for 5-Hydroxy-2-methylpyridine-Containing Compounds

Employed as a stable isotope tracer to elucidate the metabolic fate of 5-hydroxy-2-methylpyridine or its precursors in vitro (e.g., hepatocyte incubations) or in vivo. The full deuteration minimizes MS signal interference, allowing researchers to definitively distinguish parent compound from metabolites and quantify biotransformation rates .

Method Development and Validation for Environmental or Food Contaminant Analysis

Serves as a critical component in developing and validating robust LC-MS/MS methods for detecting trace levels of 5-hydroxy-2-methylpyridine as a contaminant or degradation product in complex matrices such as food extracts, environmental water, or cigarette smoke condensate [2].

NMR-Based Structural Elucidation and Reaction Monitoring

Utilized in NMR spectroscopy as a deuterium-labeled probe to simplify complex proton spectra. The replacement of specific protons with deuterium silences their signals, enabling clearer observation of other nuclei or monitoring specific reaction sites without interference from the labeled moiety [3].

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